molecular formula C16H20ClN5 B12236614 1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine

1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine

Cat. No.: B12236614
M. Wt: 317.81 g/mol
InChI Key: CMHBOQRQEZHZGK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 3-chlorophenyl group and a pyrrolo[2,1-c][1,2,4]triazole moiety. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the 3-chlorophenyl group through a substitution reaction. The pyrrolo[2,1-c][1,2,4]triazole moiety is then attached via a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects. Detailed studies on its binding affinity and specificity are crucial to understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A simpler analog with similar biological activities.

    4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine: Shares structural similarities but differs in its pharmacological profile.

    3-chlorophenyl-4-phenylpiperazine: Another analog with distinct chemical properties.

Uniqueness

1-(3-chlorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C16H20ClN5

Molecular Weight

317.81 g/mol

IUPAC Name

3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C16H20ClN5/c17-13-3-1-4-14(11-13)21-9-7-20(8-10-21)12-16-19-18-15-5-2-6-22(15)16/h1,3-4,11H,2,5-10,12H2

InChI Key

CMHBOQRQEZHZGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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